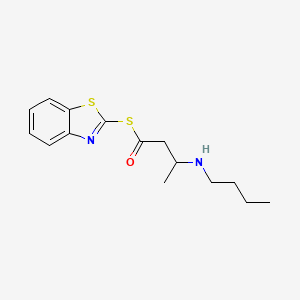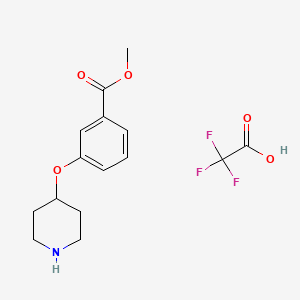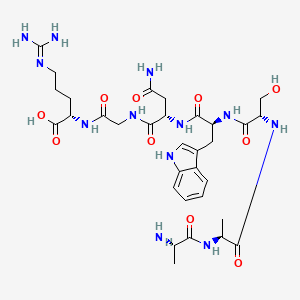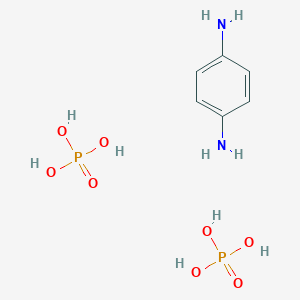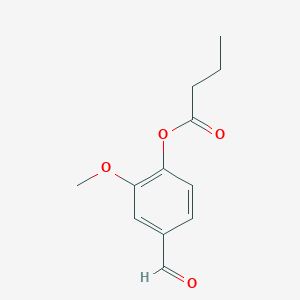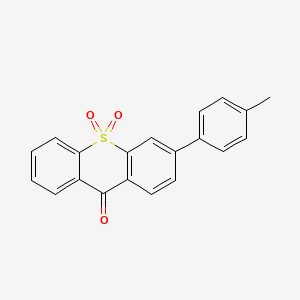
9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C20H14O3S. It belongs to the class of thioxanthene derivatives, which are known for their diverse applications in various fields, including organic electronics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide typically involves the oxidation of 3-(4-methylphenyl)-9H-thioxanthene-9-one. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and peracids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group back to the thioxanthene form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Chemistry
In organic chemistry, 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide is used as a precursor for synthesizing various functionalized thioxanthene derivatives. These derivatives are valuable intermediates in the synthesis of complex organic molecules .
Biology
It can be used in the development of new pharmaceuticals and as a probe in biochemical studies .
Medicine
Thioxanthene derivatives, including this compound, have shown promise in medicinal chemistry for their potential therapeutic properties. They are being investigated for their anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-10,10-dioxothioxanthen-9-one
- 9H-Thioxanthen-9-one, 3-(4-methylphenyl)-, 10,10-dioxide
Uniqueness
Compared to other thioxanthene derivatives, this compound stands out due to its specific substitution pattern and electronic properties. These unique features make it particularly suitable for applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
890045-42-8 |
|---|---|
Molecular Formula |
C20H14O3S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H14O3S/c1-13-6-8-14(9-7-13)15-10-11-17-19(12-15)24(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3 |
InChI Key |
KIFTWJGYULQCLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


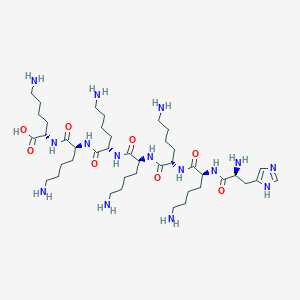
![4-[(E)-{[4-(1,3-Benzothiazol-2-yl)phenyl]imino}methyl]benzaldehyde](/img/structure/B14199026.png)
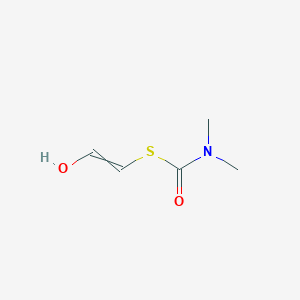
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)](/img/structure/B14199029.png)
![4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]aniline](/img/structure/B14199043.png)
![Benzene, 1-(2-methoxyethyl)-2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B14199051.png)
